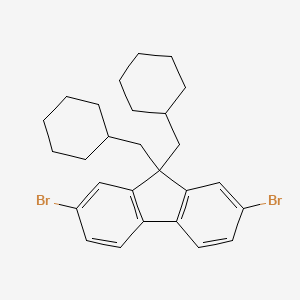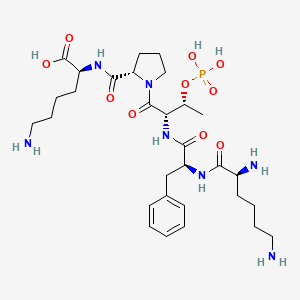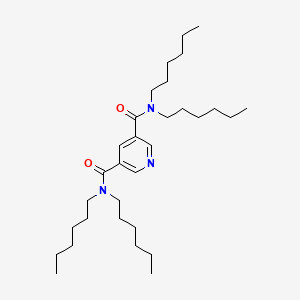
N~3~,N~3~,N~5~,N~5~-Tetrahexylpyridine-3,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~,N~3~,N~5~,N~5~-Tetrahexylpyridine-3,5-dicarboxamide is a synthetic organic compound characterized by its pyridine ring substituted with two carboxamide groups at the 3 and 5 positions, each bonded to hexyl chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~5~,N~5~-Tetrahexylpyridine-3,5-dicarboxamide typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3,5-dicarboxylic acid.
Amidation Reaction: The carboxylic acid groups are converted to carboxamide groups through an amidation reaction. This is achieved by reacting the acid with hexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N3,N~3~,N~5~,N~5~-Tetrahexylpyridine-3,5-dicarboxamide may involve:
Large-Scale Amidation: Utilizing automated reactors to handle large volumes of reactants and maintain precise control over reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Purification and Quality Control: Employing advanced purification methods and rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~3~,N~3~,N~5~,N~5~-Tetrahexylpyridine-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hexyl chains can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The carboxamide groups can be reduced to amines under specific conditions.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) in anhydrous solvents.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Hexyl alcohols or hexanoic acids.
Reduction: Hexylamines.
Substitution: Halogenated pyridine derivatives or other substituted pyridines.
Applications De Recherche Scientifique
N~3~,N~3~,N~5~,N~5~-Tetrahexylpyridine-3,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N3,N~3~,N~5~,N~5~-Tetrahexylpyridine-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~3~,N~3~,N~5~,N~5~-Tetramethylpyridine-3,5-dicarboxamide: Similar structure but with methyl groups instead of hexyl chains.
N~3~,N~3~,N~5~,N~5~-Tetraethylpyridine-3,5-dicarboxamide: Similar structure but with ethyl groups instead of hexyl chains.
Uniqueness
N~3~,N~3~,N~5~,N~5~-Tetrahexylpyridine-3,5-dicarboxamide is unique due to its longer hexyl chains, which can influence its solubility, hydrophobicity, and overall chemical behavior. These properties make it particularly suitable for applications requiring specific interactions with hydrophobic environments or materials.
Propriétés
Numéro CAS |
193020-77-8 |
|---|---|
Formule moléculaire |
C31H55N3O2 |
Poids moléculaire |
501.8 g/mol |
Nom IUPAC |
3-N,3-N,5-N,5-N-tetrahexylpyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C31H55N3O2/c1-5-9-13-17-21-33(22-18-14-10-6-2)30(35)28-25-29(27-32-26-28)31(36)34(23-19-15-11-7-3)24-20-16-12-8-4/h25-27H,5-24H2,1-4H3 |
Clé InChI |
ZVDXYQGPSCTJTH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CCCCCC)C(=O)C1=CC(=CN=C1)C(=O)N(CCCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


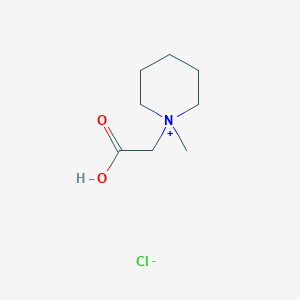
![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)
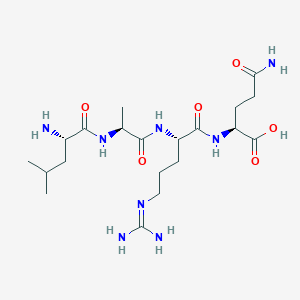
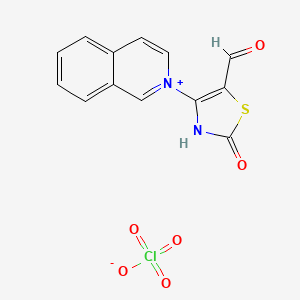
![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)

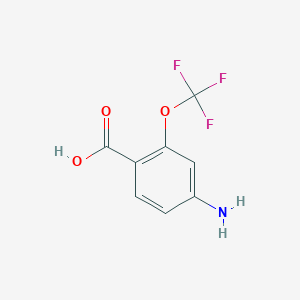
![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)
![3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B12570996.png)
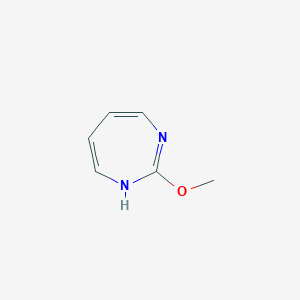
![7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-](/img/structure/B12571013.png)
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12571018.png)
